molecular formula C13H14O3 B095588 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one CAS No. 18381-99-2

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

Cat. No.: B095588
CAS No.: 18381-99-2
M. Wt: 218.25 g/mol
InChI Key: AQXPHIBTEWIJBS-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one is a chemical compound of interest in medicinal chemistry and organic synthesis. As a lactone (a cyclic ester), it belongs to a class of compounds known as 2H-pyran-2-ones, which are recognized as important scaffolds in drug discovery due to their presence in various bioactive natural products and synthetic molecules . The core pyranone structure is a versatile building block, and its derivatives have been investigated for a wide range of pharmacological activities. Research on analogous compounds, particularly styryl-2-pyranone derivatives, has demonstrated potent cytotoxic activity against several human cancer cell lines, including HeLa, MCF-7, and A549 . The mechanism of action for such active derivatives may involve inducing apoptosis (programmed cell death), arresting the cell cycle at the G2/M phase, and inhibiting cancer cell migration . Furthermore, other structural analogs based on the 4H-pyran core have shown significant relaxant effects on airway smooth muscle in ex vivo models, suggesting potential for development as anti-asthmatic agents . Beyond its biological potential, the 2-pyranone structure is a valuable synthon in organic chemistry, often utilized in ring transformation reactions to synthesize complex multi-substituted arenes and other functionalized cyclic systems . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methyl-2-phenyl-3H-pyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(10-6-4-3-5-7-10)9-11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXPHIBTEWIJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)O1)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282023
Record name 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18381-99-2
Record name MLS002638964
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Mechanisms of 4 Methoxy 6 Methyl 6 Phenyl 5h Pyran 2 One and Its Analogues

General Reactivity Patterns of the Pyranone Ring System

The 2H-pyran-2-one ring is a versatile heterocyclic system that exhibits reactivity characteristic of both aromatic and aliphatic compounds. clockss.org Its conjugated diene and ester functionalities create multiple reactive sites. The ring possesses electrophilic centers at positions C-2, C-4, and C-6, making it susceptible to nucleophilic attack. clockss.org Conversely, it can also undergo electrophilic substitution, demonstrating a degree of aromatic character. clockss.org

Electrophilic Aromatic Substitution on Pyranone Derivatives

While not as aromatic as benzene (B151609), the 2H-pyran-2-one ring can undergo electrophilic aromatic substitution (SEAr) reactions. clockss.orgwikipedia.org The π-electron system of the ring is sufficiently delocalized to react with electrophiles, typically at the C-3 and C-5 positions, which are activated by the ring oxygen. clockss.orgmdpi.com Common electrophilic substitution reactions include nitration and halogenation. clockss.orgchempedia.info

The rate and orientation of these substitutions are heavily influenced by the substituents on the ring. In the case of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one, the powerful electron-donating methoxy (B1213986) group at C-4 would strongly activate the ring towards electrophilic attack. This activation would further enhance the nucleophilicity of the C-3 and C-5 positions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Pyrones

ReactionTypical ReagentPosition of SubstitutionReference
NitrationNitronium tetrafluoroborate (B81430) (NO₂BF₄)C-5 chempedia.info
BrominationBromine (Br₂)C-3, C-5 chempedia.info

Nucleophilic Additions and Substitutions on the Pyranone Ring

The 2-pyrone ring features three primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C-2), and the vinylogous positions C-4 and C-6. clockss.org The specific site of attack depends on the nature of the nucleophile, following the principles of hard and soft acid-base theory.

Attack at C-2: Hard nucleophiles, such as Grignard reagents and organolithium compounds, preferentially attack the hard electrophilic center of the carbonyl carbon (C-2). chempedia.infoproquest.com This 1,2-addition leads to the formation of a tetrahedral intermediate which, after workup, can result in ring-opened products or rearranged structures.

Attack at C-6: Softer nucleophiles, including amines, cyanides, and enolates, tend to engage in conjugate addition (a 1,6-addition) at the C-6 position. clockss.orgchempedia.info This reaction forms a dienolate intermediate, which can then be protonated or undergo further transformations.

Attack at C-4: Nucleophilic attack at C-4 is also possible, particularly when C-6 is sterically hindered. This Michael-type addition is another example of conjugate addition to the extended π-system.

Studies on the closely related 4,6-dimethoxy-2-pyrone show that nucleophiles like methyllithium (B1224462) and the anions of acetone (B3395972) and acetophenone (B1666503) attack at the C-2 position. proquest.com

Table 2: Nucleophilic Attack on the 2-Pyrone Ring System

Nucleophile TypeExamplePrimary Site of AttackReference
Hard Nucleophiles (Organometallics)Grignard Reagents (RMgX)C-2 (Carbonyl) chempedia.info
Soft Nucleophiles (Enolates, Amines)Anion of AcetoneC-2 or C-6 proquest.com
Other NucleophilesCyanide (CN⁻)C-6 chempedia.info

Ring-Opening Reactions and Subsequent Transformations

As unsaturated lactones, 2-pyrones are susceptible to ring-opening reactions under various conditions. chempedia.info This reactivity is a cornerstone of their use as synthetic intermediates, providing access to highly functionalized acyclic compounds that can be cyclized into different structures. tandfonline.comrsc.org

Base-Catalyzed Hydrolysis: Aqueous bases readily hydrolyze the lactone ring via nucleophilic attack at the C-2 carbonyl, leading to the formation of a carboxylate and an unsaturated chain. chempedia.info

Nucleophilic Ring Opening: Strong nucleophiles can induce ring opening. For instance, 4-methoxy-2-pyrones react with the anions of active methyl compounds under basic conditions, leading to ring opening and subsequent annulation reactions to form phenolic compounds. tandfonline.com This process involves initial nucleophilic attack followed by cleavage of the endocyclic C-O bond.

Photochemical Reactions: Irradiation with UV light can also induce ring opening. For example, the irradiation of 4-methoxy-6-methyl-2-pyrone in aqueous solution results in the formation of a glutaconic half ester, indicating a complex rearrangement following a photochemical ring-opening event. cdnsciencepub.com

Table 3: Conditions for 2-Pyrone Ring-Opening

Condition/ReagentMechanismResulting Product TypeReference
Aqueous Alkali (e.g., NaOH)Nucleophilic acyl substitutionUnsaturated Carboxylic Acids chempedia.info
Anions of Active Methyl CompoundsNucleophilic addition/eliminationAcyclic Triketo Intermediates tandfonline.com
UV IrradiationPhotochemical electrocyclization/rearrangementGlutaconic Acid Derivatives cdnsciencepub.com

Reactivity of the Methoxy Group at C-4

The methoxy group at the C-4 position is a key modulator of the pyranone's reactivity. As part of a vinylogous ester (an enol ether system), it significantly increases the electron density of the ring, enhancing its nucleophilicity and susceptibility to electrophilic attack at C-3 and C-5.

A primary reaction of this group is its cleavage or demethylation. This transformation is synthetically valuable as it unmasks a 4-hydroxy-2-pyrone, which is a versatile intermediate in its own right. beilstein-journals.org This dealkylation can be achieved using various reagents, with trimethylsilyl (B98337) iodide (TMSI) being a particularly effective choice for cleaving the methyl ether in related 4-methoxy-2-pyrone systems to yield the corresponding enol lactones. proquest.com The high affinity of silicon for oxygen drives this reaction.

Chemical Transformations Involving the Methyl and Phenyl Substituents at C-6

The substituents at the C-6 position, a methyl and a phenyl group, introduce a quaternary center and provide further avenues for chemical modification.

Oxidation and Reduction Reactions of Side Chains

The reactivity of the side chains is largely influenced by their position on the pyranone ring. The C-6 carbon is analogous to a benzylic position, as it is directly attached to the conjugated π-system of the ring.

Oxidation: Alkyl groups attached to an aromatic or a sufficiently activated conjugated ring system are susceptible to oxidation, provided they possess at least one "benzylic" hydrogen. libretexts.orglibretexts.org The methyl group at C-6 of the title compound fits this description. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. libretexts.orglibretexts.org The phenyl group is generally stable to such oxidation conditions. The tertiary nature of the C-6 carbon in the parent compound (bearing a methyl and a phenyl group) means that oxidation of an alkyl side chain would only be possible on analogues where C-6 is not fully substituted. For instance, if an ethyl group were present instead of methyl, it could be oxidized to an acetyl group or, with cleavage, a carboxylic acid.

Reduction: The phenyl group can be reduced to a cyclohexyl ring via catalytic hydrogenation, although this typically requires harsh conditions such as high pressures of hydrogen gas and potent catalysts (e.g., rhodium on carbon). The methyl group is already in a low oxidation state and is not susceptible to typical reduction methods. The pyranone ring itself can be reduced under various conditions.

Table 4: Potential Side-Chain Transformations on C-6 Analogues

Side Chain at C-6Reaction TypeReagentPotential ProductReference
-CH₃OxidationKMnO₄, H₃O⁺, heat-COOH libretexts.org
-C₆H₅ (Phenyl)ReductionH₂, Rh/C, high pressure-C₆H₁₁ (Cyclohexyl)-

Functionalization of Alkyl and Aryl Substituents

The presence of methyl and phenyl groups at the C6 position of the pyranone ring introduces additional avenues for chemical modification, distinct from the reactivity of the heterocyclic core itself.

The methyl group at C6 is analogous to a benzylic position, given its proximity to the phenyl group and the pyranone ring. This structural feature suggests its potential for undergoing radical-mediated reactions or oxidation. For instance, benzylic C-H bonds are known to be susceptible to oxidation to form corresponding carbonyl compounds. nih.gov While specific studies on the oxidation of the 6-methyl group in this compound are not extensively documented, analogies can be drawn from the reactivity of other methyl-substituted aromatic and heterocyclic systems. For example, the oxidation of methylarenes to aromatic aldehydes is a well-established transformation. rsc.org Halogenation at this benzylic-like position is another plausible transformation, potentially proceeding via a radical mechanism.

Table 1: Potential Functionalization Reactions of Substituents
SubstituentReaction TypePotential ReagentsExpected Product Type
6-MethylOxidationKMnO4, CrO3Carboxylic acid or Ketone
6-MethylRadical HalogenationN-Bromosuccinimide (NBS), light6-(Bromomethyl) derivative
6-PhenylNitrationHNO3/H2SO46-(Nitrophenyl) derivative
6-PhenylHalogenationBr2/FeBr36-(Bromophenyl) derivative

Photochemical Reactivity of Pyranone Derivatives, Including Dimerization

The photochemical behavior of pyran-2-ones is a well-documented area of study, with reactions often proceeding through high-energy intermediates. Irradiation of 2-pyrones can lead to a variety of transformations, including ring-opening, valence isomerization, and dimerization. researchgate.net

A study on a closely related analogue, 4-methoxy-6-methyl-2-pyrone, provides significant insight into the likely photochemical reactivity of the title compound. Upon irradiation in aqueous solution, this pyrone yields cis-β-methyl glutaconic half ester and the corresponding diacid. cdnsciencepub.com This reaction is proposed to proceed through the formation of a bicyclic β-lactone intermediate, which subsequently undergoes ring-opening upon interaction with the solvent. researchgate.netcdnsciencepub.com Low-temperature irradiation experiments support the formation of this transient β-lactone. cdnsciencepub.com

Dimerization is another common photochemical reaction pathway for pyranone systems. For instance, styryl-4-pyrones, which contain a conjugated phenyl group, undergo photodimerization upon UV irradiation. researchgate.net Depending on the substitution pattern, different types of dimers can be formed, including "half-cage" dimers and tetrasubstituted cyclobutanes. researchgate.net The photodimerization of yangonin-type styryl-α-pyrones has also been reported. oup.com Given the presence of both a pyrone ring and a phenyl substituent at C6, this compound could potentially undergo photodimerization, likely through a [2+2] or [4+4] cycloaddition mechanism, although specific studies on this compound are lacking. researchgate.net

Table 2: Photochemical Reactions of Pyranone Derivatives
Pyranone DerivativeReaction ConditionsKey Intermediate/ProductReference
4-Methoxy-6-methyl-2-pyroneUV irradiation in waterβ-Lactone intermediate, cis-β-methyl glutaconic half ester cdnsciencepub.com
Styryl-4-pyronesUV irradiation in methanol"Half-cage" dimers, tetrasubstituted cyclobutanes researchgate.net
2-PyroneUV irradiationValence isomers, dimers researchgate.net

Mechanistic Studies of Key Reactions Relevant to this compound

Mechanistic investigations into the reactions of pyran-2-ones have elucidated the pathways governing their transformations. As previously mentioned, nucleophilic attack is a key reaction manifold for the pyran-2-one ring. The electrophilic centers at C2, C4, and C6 are all susceptible to attack by nucleophiles, which often initiates a ring-opening cascade. clockss.org For this compound, the C6 position is particularly activated by the presence of the phenyl group and the lactone carbonyl. Nucleophilic addition at this position would lead to a tetrahedral intermediate, which could then undergo ring opening of the lactone.

The mechanism of the photochemical ring-opening of 4-methoxy-6-methyl-2-pyrone involves an initial electrocyclization to form a bicyclic β-lactone. cdnsciencepub.com This highly strained intermediate is then susceptible to nucleophilic attack by solvent molecules, leading to the observed ring-opened products. This pathway highlights the importance of transient, high-energy intermediates in the photochemistry of pyranones.

Computational studies, such as those employing density functional theory (DFT), have been used to probe the mechanisms of pyranone ring-opening and decarboxylation. These studies have shown that the reaction pathways are highly dependent on the substitution pattern of the pyranone ring, the solvent, and the acidity of the medium. nih.gov Such computational approaches could provide valuable insights into the specific reactivity of this compound.

Tautomerism and Aromatization Phenomena in Pyranone Systems

Tautomerism is a key feature of certain pyranone derivatives, particularly those with hydroxyl substituents. For example, 4-hydroxy-2-pyrones exist in equilibrium with their 2-hydroxy-4-pyrone tautomeric forms. mdpi.com In the case of this compound, the 4-methoxy group precludes the typical keto-enol tautomerism seen in 4-hydroxy-2-pyrones. However, the 5H-pyran-2-one core is a dihydropyran system, which has the potential to undergo aromatization.

Structure Activity Relationships Sar and Rational Design of Pyranone Derivatives

Elucidation of Structural Features Influencing Biological Activities of Pyranone Scaffolds

Key structural features that are generally considered to influence the biological activity of pyranone scaffolds include:

The degree of saturation of the pyranone ring: The presence of a double bond in the 2H-pyran-2-one ring system, as opposed to a saturated dihydropyran-2-one, can affect the planarity and electronic properties of the molecule, thereby influencing its interaction with biological targets.

Substitution pattern at various positions: The nature, size, and electronic properties of substituents at positions 3, 4, 5, and 6 of the pyranone ring play a crucial role in modulating biological activity.

Stereochemistry: For chiral centers within the molecule, the specific stereoisomer can exhibit significantly different biological activities.

Impact of Methoxy (B1213986) Substitution on Biological Activity and Pharmacological Profiles

The methoxy group is known to:

Modulate electronic properties: As an electron-donating group, the methoxy substituent can influence the electron density of the pyranone ring system, potentially affecting its reactivity and binding affinity to target proteins.

Impact lipophilicity: The addition of a methoxy group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, an optimal balance of lipophilicity is crucial for drug efficacy. mdpi.com

In the context of related heterocyclic compounds, the position of the methoxy group on an aromatic ring has been shown to significantly impact biological activity. For instance, in a series of methoxyphenyl porphyrin derivatives, the substitution pattern of the methoxy groups influenced their photodynamic activities. osi.lv While direct studies on 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one are limited, the established roles of the methoxy group in medicinal chemistry suggest its importance in fine-tuning the biological and pharmacological properties of this scaffold. nih.govresearchgate.net

Role of Methyl and Phenyl Substituents at C-6 in Modulating Biological Interactions

The presence of both a methyl (-CH3) and a phenyl (-C6H5) group at the C-6 position creates a geminal disubstituted stereocenter, a key structural feature of this compound. This substitution pattern has a significant impact on the molecule's steric bulk, conformation, and potential for specific biological interactions.

The individual and combined roles of these substituents can be summarized as follows:

Phenyl Group: The phenyl group is a bulky, aromatic substituent that can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions. The orientation of the phenyl ring relative to the pyranone core can be a critical factor in determining binding affinity and selectivity. In studies of other pyranone derivatives, the presence of a phenyl group at C-6 has been shown to be favorable for certain biological activities, such as anticancer effects. researchgate.netnih.gov

The combination of a small methyl group and a larger phenyl group at the same carbon atom creates a unique steric and electronic environment that can lead to specific and potent interactions with biological targets. The interplay between these two groups will dictate the preferred conformation of the molecule and its ability to fit into a specific binding site.

Conformational Analysis and its Correlation with Reactivity and Activity

The three-dimensional shape, or conformation, of a molecule is a critical factor that governs its biological activity. For this compound, the presence of a saturated carbon at the C-5 position and the geminal disubstitution at C-6 introduces significant conformational flexibility to the dihydropyranone ring. The ring can adopt various conformations, such as chair, boat, or twist-boat, with the lowest energy conformation being the most populated and likely the biologically active one.

Studies on related dihydropyran rings have shown that the nature and orientation of substituents play a crucial role in determining the preferred conformation. beilstein-journals.org For instance, in cis-2,6-disubstituted dihydropyrans, the bulky groups tend to occupy equatorial positions to minimize steric strain. nih.gov In the case of this compound, the large phenyl group at the C-6 position would likely favor an equatorial orientation in a chair-like conformation to reduce steric hindrance.

The conformation of the dihydropyranone ring directly influences:

Reactivity: The spatial arrangement of atoms affects the accessibility of reactive sites, such as the electrophilic center of the lactone.

Biological Activity: The precise positioning of the methoxy, methyl, and phenyl groups in three-dimensional space determines the molecule's ability to bind to a specific biological target. A favorable conformation that complements the binding site of a receptor or enzyme is essential for potent biological activity.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are valuable tools for elucidating the preferred conformation of such molecules and correlating it with their observed biological effects.

Derivatization Strategies for Optimizing Pyranone-Based Scaffolds

The this compound scaffold provides multiple avenues for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. Rational derivatization strategies focus on systematically altering specific parts of the molecule to enhance its therapeutic potential.

The methoxy group at the C-4 position is a prime target for derivatization. Strategies include:

Demethylation to a Hydroxyl Group: Conversion of the methoxy group to a hydroxyl group can introduce a hydrogen bond donor, potentially leading to new or enhanced interactions with a biological target. However, this may also increase polarity and affect membrane permeability.

Alkoxy Chain Homologation: Extending the methyl group to an ethyl, propyl, or longer alkyl chain can modulate lipophilicity and steric bulk, which can be beneficial for optimizing binding interactions.

Introduction of Functionalized Alkoxy Groups: Incorporating functionalities such as halogens, amines, or other polar groups into the alkoxy chain can provide opportunities for additional interactions and improve physicochemical properties.

The C-6 phenyl ring offers a large surface for introducing a variety of substituents to probe for favorable interactions with a target protein. Modifications can be made at the ortho, meta, and para positions of the phenyl ring.

Substitution PositionSubstituent TypePotential Impact on Activity
Para (4'-position)Electron-donating groups (-OCH3, -CH3)Can enhance activity by increasing electron density and participating in specific interactions.
Para (4'-position)Electron-withdrawing groups (-Cl, -F, -CF3)Can modulate electronic properties and lipophilicity, potentially improving binding affinity.
Ortho (2'-position)Small to medium-sized groupsCan influence the dihedral angle between the phenyl and pyranone rings, affecting conformation and binding.
Meta (3'-position)Various substituentsCan probe for additional binding pockets and interactions within the target protein.

Furthermore, modifications to the C-6 methyl group, such as replacing it with other small alkyl groups, could also be explored to fine-tune the steric and electronic properties of this position.

Functionalization of the Pyranone Core

The biological activity of pyranone derivatives can be significantly modulated by introducing various functional groups at different positions on the heterocyclic ring. The core itself offers multiple sites for modification, primarily at the C3, C4, C5, and C6 positions. These modifications influence the molecule's steric, electronic, and hydrophobic properties, which in turn dictate its binding affinity and efficacy at a biological target.

One common strategy involves the introduction of an amino group, often at the C3 position. The presence of a 3-amino group on the 2H-pyran-2-one ring opens up numerous possibilities for further derivatization, serving as a versatile building block for more complex heterocyclic systems. researchgate.net For instance, a group of regioisomeric 3,4,6-triphenylpyran-2-ones were synthesized to evaluate their ability to inhibit COX-1 and COX-2 enzymes. SAR studies revealed that the placement of a methanesulfonyl (MeSO₂) pharmacophore on the phenyl rings at either the C-3 or C-4 position dramatically affected activity and selectivity. nih.gov Specifically, modification of the substituent at the para-position of the C-6 phenyl ring was found to govern the inhibitory potency. nih.gov

Another approach is the synthesis of fused pyranone systems. Dehydroacetic acid (DHA), a common 2-pyranone derivative, has been utilized as a precursor to create novel pyrano[4,3-b]pyran and pyrano[2,3-b]pyridine systems. nih.gov Reaction of the DHA core with cyclic ketones can afford annulated tricyclic and spiro-hybrid molecules, demonstrating the core's utility in generating significant structural diversity. nih.gov

Recent studies on biofilm inhibitors based on the α-pyrone scaffold have provided detailed SAR insights. acs.org A series of α-pyrone derivatives with various substituents were synthesized to systematically investigate the influence of steric and electronic factors on antibiofilm activity against Candida albicans. The key findings from this study are summarized below. acs.org

Modification SiteSubstituent TypeEffect on Biofilm InhibitionInference
Phenyl Ring (para- vs. meta-)VariousPara-substituted compounds generally exhibited stronger activity than meta-substituted counterparts.Substitution position influences electronic effects and overall molecular shape, impacting target interaction.
Substituent ElectronicsElectron-donating vs. Electron-withdrawingNo strong correlation was observed.Electronic properties alone are not the primary determinant of activity for this series.
Substituent SizeSmaller (e.g., -F, -Cl, -CH₃) vs. Larger (e.g., -Br, -CF₃, -OCH₃)Compounds with smaller substituents showed higher activity.Steric hindrance may play a crucial role in the binding pocket of the biological target.
Halogen Electronegativity-F vs. -Cl, -BrThe fluoro-substituted compound, with high electronegativity and a small atomic radius, showed excellent activity.A combination of size and electronegativity appears to be a key factor for potent inhibition.

These studies underscore that functionalization of the pyranone core is a powerful strategy for modulating biological activity. The insights gained from SAR analyses are essential for the rational design of new pyranone derivatives with enhanced potency and selectivity. iosrjournals.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies on Pyranone Analogues

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are computational tools that play a pivotal role in modern drug discovery. nih.gov These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features (described by numerical parameters or "descriptors") affect potency, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the design of more effective molecules and prioritizing synthetic efforts. nih.govmdpi.com

For pyranone analogues, QSAR studies have been instrumental in elucidating the key structural requirements for various biological activities. For example, 2D and 3D-QSAR studies have been successfully applied to series of benzopyranes and chromones (which contain a pyranone ring fused to a benzene (B151609) ring) to understand their interactions as inhibitors of targets like P-glycoprotein and as fungicides. nih.govfrontiersin.org

A typical QSAR study involves several steps:

Data Set Selection: A series of structurally related pyranone analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric fields from CoMFA, electrostatic fields from CoMSIA). mdpi.comnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a separate "test set" of compounds). A statistically robust model will have high correlation coefficient (r²) and cross-validation coefficient (q²) values. frontiersin.org

In a 2D-QSAR study on 3-iodochromone derivatives as potential fungicides, several models were generated. The best model, developed using MLR, demonstrated strong predictive power and identified key descriptors influencing fungicidal activity. frontiersin.org

ModelStatistical ParameterValueSignificance
MLR (Model 1)Correlation Coefficient (r²)0.943Indicates a strong correlation between the descriptors and the activity for the training set.
Cross-validated Coefficient (q²)0.911Shows the model has high internal predictive ability.
Predicted r² (r²_pred)0.837Demonstrates the model's ability to predict the activity of an external test set.

The descriptors identified in this study included DeltaEpsilonC (related to electronic properties), various atom-centered fragment counts (T_2_Cl_6, T_2_F_6, T_T_F_3), and ZCompDipole (a component of the dipole moment). This suggests that a combination of electronic and structural features governs the fungicidal potency of these pyranone-related compounds. frontiersin.org

Cheminformatics approaches, including molecular docking, complement QSAR studies by providing a visual and energetic understanding of how pyranone analogues interact with their biological targets at an atomic level. nih.gov Molecular docking simulations place a ligand (the pyranone derivative) into the binding site of a receptor (e.g., an enzyme or protein) and calculate a binding score, which estimates the binding affinity. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity and can explain the SAR observations derived from experimental and QSAR studies. nih.gov For example, docking studies on pyrano[2,3-c] pyrazole (B372694) derivatives against the main protease of SARS-CoV have helped identify crucial hydrogen bond interactions within the active site, guiding the design of potential antiviral agents. nanobioletters.com

Together, QSAR and cheminformatics provide a powerful framework for the rational design of novel pyranone analogues, enabling researchers to move beyond trial-and-error synthesis and toward a more predictive, structure-guided approach to drug discovery.

Theoretical and Computational Studies on 4 Methoxy 6 Methyl 6 Phenyl 5h Pyran 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

No specific studies using quantum chemical calculations to analyze the electronic structure and stability of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one have been identified.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity Predictions

There is no available research applying DFT to predict the molecular geometry or reactivity of this compound. DFT studies on other pyran analogues have been used to corroborate conformational preferences. beilstein-journals.org

Molecular Docking and Dynamics Simulations for Potential Receptor Interactions

Specific molecular docking or dynamics simulations for this compound to identify potential receptor interactions are not present in the literature. Such studies are common for other pyran derivatives to explore their biological potential. acs.org

Prediction of Spectroscopic Parameters (NMR, IR, Mass Spectrometry) for Structural Confirmation

While experimental spectroscopic data may exist as part of broader chemical syntheses, dedicated studies on the theoretical prediction of NMR, IR, and mass spectrometry parameters for this compound could not be located.

Conformational Landscapes and Energy Profiles

Detailed conformational analysis and the generation of energy profiles for this compound are not available in published studies. Conformational analysis of different pyran rings, such as those in a flattened-boat conformation, has been conducted for other derivatives. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon framework and their interconnections.

One-dimensional NMR spectra offer the initial and most direct insight into the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The expected chemical shifts (δ) in a solvent like CDCl₃ would be:

A singlet for the three protons of the methoxy (B1213986) group (-OCH₃) attached to the pyranone ring.

A singlet corresponding to the three protons of the methyl group (-CH₃) at the C6 position.

A singlet for the vinylic proton at the C3 position of the pyranone ring.

A singlet for the two protons of the methylene (B1212753) group (-CH₂-) at the C5 position.

A series of multiplets in the aromatic region corresponding to the five protons of the phenyl group.

Interactive Data Table: Predicted ¹H NMR Data The following table outlines the expected proton NMR signals for this compound.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃ 3.7 - 3.9 Singlet 3H
-CH₃ (at C6) 1.6 - 1.8 Singlet 3H
H-3 (vinylic) 5.4 - 5.6 Singlet 1H
H-5 (-CH₂-) 2.8 - 3.0 Singlet 2H

¹³C NMR: The carbon-13 NMR spectrum, often acquired with proton decoupling, reveals a single peak for each unique carbon atom. This provides a carbon count and information about the nature of each carbon (e.g., carbonyl, aromatic, aliphatic).

Interactive Data Table: Predicted ¹³C NMR Data The following table outlines the expected carbon-13 NMR signals for this compound.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (C2) 162 - 165
C-O (C4) 170 - 175
=CH (C3) 88 - 92
-CH₂- (C5) 40 - 45
Quaternary C (C6) 80 - 85
Phenyl C (ipso) 140 - 145
Phenyl C (ortho, meta, para) 125 - 130
-OCH₃ 55 - 58

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this specific molecule, it would primarily show correlations among the protons within the phenyl ring, helping to assign the ortho, meta, and para positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct, one-bond correlations between protons and the carbon atoms they are attached to. It is crucial for the definitive assignment of each peak in the ¹³C NMR spectrum by linking it to an already identified proton signal (e.g., connecting the methoxy proton singlet to the methoxy carbon signal).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, regardless of whether they are connected through bonds. A critical NOESY correlation would be expected between the C6-methyl protons and the ortho-protons of the C6-phenyl group, confirming their spatial relationship on the same quaternary carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a characteristic fingerprint of the functional groups present. The spectrum is expected to display several key absorption bands that confirm the compound's structure.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (α,β-unsaturated lactone) Stretch 1710 - 1740 Strong
C=C (pyranone ring) Stretch 1630 - 1650 Medium
C=C (aromatic ring) Stretch 1580 - 1600, 1450 - 1500 Medium-Weak
C-H (aromatic) Stretch 3050 - 3100 Medium
C-H (aliphatic) Stretch 2850 - 2980 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For this compound (C₁₄H₁₄O₃), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺• or protonated molecule [M+H]⁺). The calculated exact mass is approximately 230.0943 g/mol .

Analysis of the fragmentation pattern in the mass spectrum can reveal characteristic losses of substituent groups, which helps to verify the structure. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the C6 position to give an [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃) to yield an [M-31]⁺ ion.

Cleavage of the phenyl group to give an [M-77]⁺ ion.

X-ray Crystallography for Precise Solid-State Structural Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography offers the most definitive and unambiguous structural evidence. This technique provides a three-dimensional map of electron density, from which precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

For this compound, an X-ray crystal structure would:

Confirm the atomic connectivity and the constitution of the pyranone ring.

Determine the conformation of the 5H-pyran-2-one ring in the solid state.

Precisely measure the dihedral angle between the pyranone ring and the phenyl substituent at C6. In a related compound, 4-methoxy-6-phenyl-2H-pyran-2-one, this angle was found to be 8.80(18)°. researchgate.net

Provide detailed information on intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems. The structure of this compound contains a conjugated system comprising the α,β-unsaturated lactone, which is further extended by the electron-donating methoxy group at C4.

Chiral Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment (where applicable)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of stereogenic centers. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

For a molecule such as this compound, which possesses a chiral center at the C6 position, ECD spectroscopy could be employed to distinguish between its (R)- and (S)-enantiomers. The process would typically involve the following steps:

Synthesis and Separation of Enantiomers: The first step would be the asymmetric synthesis of the individual enantiomers or the resolution of a racemic mixture to obtain enantiomerically pure samples.

Experimental ECD Spectra Measurement: The ECD spectra of both the (R)- and (S)-enantiomers would be recorded in a suitable solvent. The spectra are expected to be mirror images of each other.

Quantum Chemical Calculations: To assign the absolute configuration, the experimental spectra are compared with theoretically predicted spectra. This involves computational modeling, typically using Time-Dependent Density Functional Theory (TD-DFT), to calculate the theoretical ECD spectra for one of the enantiomers (e.g., the (R)-enantiomer).

Comparison and Assignment: By comparing the sign and intensity of the Cotton effects in the experimental ECD spectrum with the calculated spectrum, the absolute configuration of the synthesized enantiomer can be unequivocally assigned.

A comprehensive search of scientific literature and chemical databases was conducted for studies pertaining to the chiral spectroscopy of this compound. However, no specific experimental or computational studies detailing the use of Electronic Circular Dichroism (ECD) for the stereochemical assignment of this particular compound were found. While the principles of ECD are well-established for determining the absolute configuration of chiral pyran-2-ones and other lactones, dedicated research on "this compound" in this context does not appear to be publicly available at this time.

Therefore, no specific data tables or detailed research findings on the ECD spectrum of this compound can be presented. The application of this methodology to this compound remains a prospective area for future research.

Broader Academic and Research Implications of Pyranone Chemistry

Pyranone Scaffolds as Privileged Structures in Medicinal Chemistry Research

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. Pyranone scaffolds are widely recognized as such, forming the core of many bioactive natural products and synthetic compounds. researchgate.netrsc.org Their prevalence in molecules with therapeutic properties has spurred significant interest in their use as a foundational element in drug design and development. iosrjournals.org The pyran ring is a key component in numerous biologically active molecules, including coumarins, flavonoids, and xanthones, which exhibit diverse pharmacological activities. researchgate.netrsc.org

The pyranone moiety is a crucial pharmacophore in the design of various enzyme inhibitors. The structural features of the pyranone ring allow for specific interactions with the active sites of enzymes, leading to the modulation of their activity. For instance, certain 6-substituted 2-pyranones have been studied as inactivators of the enzyme α-chymotrypsin. acs.org The reactivity of the α,β-unsaturated lactone system within the pyranone structure allows it to act as a Michael acceptor, which can form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. mdpi.com

Furthermore, pyran-based compounds have been investigated as inhibitors for a range of other enzymes. Pyran derivatives have shown potential in the treatment of Alzheimer's disease by inhibiting cholinesterases (AChE and BuChE). nih.gov For example, certain xanthone-based hybrids, which contain a pyranone core, have demonstrated potent dual inhibition of these enzymes. nih.gov The versatility of the pyran scaffold allows for multipoint functionalization, which is a key aspect in optimizing binding interactions with biological targets like kinase enzymes. researchgate.net

Table 1: Examples of Pyranone Derivatives and their Enzyme Inhibition Activity

Compound Class Target Enzyme(s) Therapeutic Area
6-Substituted 2-Pyranones α-Chymotrypsin General Enzyme Inhibition Studies
Xanthone Hybrids Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Alzheimer's Disease
Flavonoids (Benzopyranones) Various Kinases, Chalcone Isomerase Cancer, Anti-inflammatory

This table is generated based on data from cited research to illustrate the diverse roles of pyranones in enzyme inhibition.

The pyranone scaffold is a key constituent in a multitude of compounds exhibiting potent anti-infective properties. mdpi.com Natural and synthetic pyranones have demonstrated significant activity against a wide array of pathogens, including bacteria, fungi, parasites, and viruses.

In the realm of antiviral research, pyranone derivatives have shown promise. For example, a series of 4-hydroxyamino α-pyranone carboxamide analogues were identified as potent inhibitors of the Hepatitis C Virus (HCV) replication. nih.govacs.org One particular compound from this series demonstrated significant anti-HCV activity with low cytotoxicity, highlighting the potential of this scaffold in developing new antiviral therapies. nih.gov Additionally, the fungal metabolite 6-pentyl-α-pyrone has been investigated for its antiviral activity against bovine coronavirus, suggesting its potential as a lead for developing treatments for other coronaviruses like SARS-CoV-2. nih.gov Some pyranone-containing compounds have also been explored for the treatment of retroviral infections, such as HIV, by targeting viral enzymes like reverse transcriptase or protease. google.com

The broad spectrum of bioactivity also includes antibacterial and antifungal effects. The 2-pyranone moiety is found in a large number of natural products with antibiotic and antifungal properties. researchgate.net This wide range of applications underscores the importance of the pyranone scaffold in the ongoing search for new and effective treatments for infectious diseases. mdpi.com

Pyranones as Versatile Synthons and Intermediates in Complex Organic Synthesis

Beyond their direct biological applications, pyranones are highly valued as versatile building blocks, or synthons, in the field of organic synthesis. nih.gov Their unique chemical structure, containing a conjugated diene and an ester group, allows them to participate in a wide variety of chemical transformations, making them ideal starting materials for the synthesis of more complex molecules. nih.govnih.gov

One of the most powerful applications of pyranones in synthesis is their use as dienes in Diels-Alder reactions. This cycloaddition reaction is a cornerstone of organic synthesis for the formation of six-membered rings, and pyranones, particularly brominated derivatives, can react with a range of dienophiles to construct complex polycyclic systems with high stereocontrol. nih.gov This strategy has been extensively used in the total synthesis of numerous complex natural products. nih.gov

Furthermore, the pyranone ring can be chemically modified in numerous ways. The lactone can be opened, the double bonds can be reduced or functionalized, and substituents can be added at various positions around the ring. This reactivity has been harnessed to synthesize a diverse array of other heterocyclic compounds and natural product scaffolds. nih.govnih.gov For instance, pyranones serve as key intermediates in the synthesis of natural products like the melleins, ochratoxin A, and various quinones. nih.gov The development of new synthetic methods, such as Lewis acid-mediated Prins cyclizations and biomimetic catalytic approaches, continues to expand the utility of pyranones in accessing highly functionalized and stereochemically complex molecules. nih.govnih.gov

Biosynthetic Pathways and Natural Occurrence of Pyranone Derivatives

Pyranones are widespread in nature, found in a diverse range of organisms including plants, fungi, and bacteria. iosrjournals.orgnih.gov These naturally occurring pyranones exhibit a vast structural diversity and a broad spectrum of biological activities. researchgate.net Well-known examples of natural products containing a pyranone core include kojic acid, maltol, and the coumarin ring system. wikipedia.org

The biosynthesis of most α-pyrones in nature is believed to occur via the polyketide pathway. researchgate.net This pathway involves the sequential condensation of small carboxylic acid units, such as acetate and malonate, to build a linear polyketide chain. This chain then undergoes a series of cyclization and modification reactions, catalyzed by polyketide synthase (PKS) enzymes, to form the final pyranone structure.

In contrast, the biosynthesis of flavonoids, which are based on a benzopyranone structure, involves a different pathway that combines elements from both the shikimate and polyketide pathways. nih.gov An enzyme known as chalcone isomerase plays a key role in the cyclization step that forms the flavanone core. nih.govnih.gov Understanding these biosynthetic pathways is not only crucial for elucidating how these molecules are produced in nature but also inspires the development of biomimetic synthetic strategies in the laboratory. nih.govnih.gov Fungi are a particularly rich source of pyranone-containing metabolites, which often possess interesting biological activities. nih.gov

Table 2: Selected Naturally Occurring Pyranone Derivatives

Compound Name Natural Source Biological Significance
Kojic Acid Fungi (e.g., Aspergillus oryzae) Tyrosinase inhibitor, skin-lightening agent
Maltol Plants (e.g., Larch tree bark, roasted malt) Flavor enhancer
Coumarin Plants (e.g., Tonka bean, sweet clover) Precursor to anticoagulant drugs
Mellein Fungi, insects Phytotoxic, antimicrobial

This table provides examples of pyranone derivatives found in nature and their associated significance.

Future Research Directions and Emerging Trends in Pyranone Chemistry and its Applications

The field of pyranone chemistry continues to evolve, with several exciting research directions and emerging trends poised to shape its future. The development of novel, sustainable, and efficient synthetic methodologies remains a key focus. This includes the use of green catalysts, flow chemistry, and multicomponent reactions to access diverse libraries of pyranone derivatives for high-throughput screening.

In medicinal chemistry, the focus is shifting towards the design of pyranone-based molecules with high target specificity to minimize off-target effects. The use of computational modeling and structure-based drug design is becoming increasingly important in identifying and optimizing new pyranone-based inhibitors for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.gov The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is also being explored with pyranone scaffolds to address complex diseases like Alzheimer's. nih.gov

Furthermore, there is growing interest in exploring the untapped potential of naturally occurring pyranones from underexplored biological sources, such as marine organisms and endophytic fungi. nih.gov Advances in analytical techniques are facilitating the isolation and characterization of novel pyranone natural products. The unique structures of these new molecules could provide inspiration for the development of the next generation of therapeutic agents and research tools. The inherent versatility of the pyranone scaffold ensures that it will remain a central and dynamic area of chemical and biomedical research for the foreseeable future.

Q & A

Q. What are the recommended methods for synthesizing 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one in laboratory settings?

A common approach involves condensation reactions under reflux or microwave-assisted conditions. For example, β-alanine and anhydrous calcium sulfate can act as catalysts in 2-propanol, as demonstrated for structurally similar pyranones. Microwave synthesis (110°C, 8 h) may improve reaction efficiency compared to traditional reflux methods. Purification via flash chromatography (silica gel, diethyl ether/petroleum ether) yields ~53% product, with optimization possible through solvent polarity or catalyst variation .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at 2–8°C in a dry, ventilated environment. Avoid moisture and heat due to its low water solubility and potential sensitivity to decomposition. Use PPE (gloves, lab coat, P95 respirator) to minimize inhalation or dermal exposure, as recommended for analogous pyranones .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H/13C in CDCl3, δH = 7.26 reference) to confirm substituent positions and tautomerism.
  • IR spectroscopy (ATR mode) for identifying carbonyl (C=O) and methoxy (C-O) stretches.
  • UV/Vis spectroscopy to analyze electronic transitions influenced by the aromatic phenyl group.
  • Mass spectrometry (EI) for molecular weight validation (theoretical MW: ~246.3 g/mol) .

Advanced Research Questions

Q. How does the tautomeric equilibrium between 5H-pyran-2-one and its enol form influence reactivity in synthetic applications?

The 5H-pyran-2-one tautomer may exhibit distinct electronic properties, such as altered hydrogen-bonding capacity or nucleophilic sites, compared to its enol form. For example, the keto-enol equilibrium in similar compounds affects regioselectivity in cycloaddition reactions. Monitor tautomerism via variable-temperature NMR or computational modeling (e.g., DFT) to correlate structure with reactivity .

Q. What strategies can optimize the low yield (~53%) observed in pyran-2-one syntheses?

Yield optimization strategies include:

  • Catalyst screening : Replace β-alanine with other amino acids (e.g., L-proline) to enhance enantioselectivity.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve reactant solubility.
  • Microwave parameters : Adjust irradiation time/temperature to reduce side reactions.
  • Protecting groups : Introduce temporary groups on the phenyl ring to prevent undesired side-chain reactivity .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes involved in inflammation or cancer). QSAR models can correlate substituent electronegativity or steric bulk with bioactivity. For example, methoxy groups in similar compounds enhance membrane permeability, while phenyl rings improve target affinity .

Q. How should researchers resolve contradictions in reported biological activity data for pyran-2-one derivatives?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Mitigate by:

  • Validating purity via HPLC (>95%) and elemental analysis.
  • Replicating assays under standardized conditions (e.g., fixed pH, temperature).
  • Investigating tautomer-specific activity using isotopically labeled analogs .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., argon atmosphere, solvent drying) to ensure consistency .
  • Safety Protocols : Follow NIOSH/CEN guidelines for respiratory protection and waste disposal to minimize occupational hazards .
  • Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., ChemDraw NMR simulations) to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.